4-Amino-4,6-dideoxy-D-mannose

Catalog No.
S591843
CAS No.
31348-80-8
M.F
C6H13NO4
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-4,6-dideoxy-D-mannose

CAS Number

31348-80-8

Product Name

4-Amino-4,6-dideoxy-D-mannose

IUPAC Name

(2S,3S,4R,5R)-4-amino-2,3,5-trihydroxyhexanal

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C6H13NO4/c1-3(9)5(7)6(11)4(10)2-8/h2-6,9-11H,7H2,1H3/t3-,4-,5-,6-/m1/s1

InChI Key

UEHGPSGGFKLPTD-KVTDHHQDSA-N

SMILES

CC(C(C(C(C=O)O)O)N)O

Synonyms

4-amino-4,6-dideoxy-D-mannose, 4-amino-4,6-dideoxy-D-mannose, (L)-isomer, 4-amino-4,6-dideoxymannose, perosamine

Canonical SMILES

CC(C(C(C(C=O)O)O)N)O

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)N)O

Perosamine is a mannosamine and a deoxymannose derivative.

4-Amino-4,6-dideoxy-D-mannose, also known as D-perosamine, is an amino sugar characterized by its unique structure, which includes an amino group and two deoxy groups. Its molecular formula is C6H13NO4C_6H_{13}NO_4 and it plays a significant role in the composition of lipopolysaccharides in various bacteria, including Vibrio cholerae and Aeromonas hydrophila . This compound is notable for its involvement in biological systems, particularly in the formation of polysaccharides that contribute to bacterial virulence.

The chemical reactivity of 4-amino-4,6-dideoxy-D-mannose is primarily influenced by its functional groups. It can undergo various reactions typical of amino sugars:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of derivatives.
  • Hydrogenation: The azido derivative of this compound can be hydrogenated to yield the amino sugar .
  • Hydrolysis: This compound can be hydrolyzed under certain conditions to yield simpler sugar components .

These reactions are essential for synthesizing derivatives that may have enhanced biological activity or stability.

4-Amino-4,6-dideoxy-D-mannose exhibits significant biological activity, particularly as a component of lipopolysaccharides. Its presence in bacterial cell walls contributes to:

  • Virulence: It plays a crucial role in the pathogenicity of certain bacteria by enhancing their ability to evade host immune responses .
  • Immunogenicity: The structural features of this compound can elicit immune responses, making it a target for vaccine development .

Studies have shown that variations in the structure of 4-amino-4,6-dideoxy-D-mannose can affect the immunological properties of the lipopolysaccharides it comprises.

Several methods have been developed for synthesizing 4-amino-4,6-dideoxy-D-mannose:

  • Chemical Synthesis:
    • Starting from simple sugars, various chemical transformations such as oxidation and reduction are employed to introduce the amino group and modify hydroxyl groups .
    • A notable method involves the reaction of methyl 6-deoxy-2,3-O-isopropylidene-4-O-methylsulphonyl-α-L-talopyranoside with sodium azide followed by hydrogenation .
  • Biological Synthesis:
    • Certain bacterial strains can naturally produce this compound as part of their metabolic pathways, particularly those involved in polysaccharide biosynthesis .

The applications of 4-amino-4,6-dideoxy-D-mannose extend across various fields:

  • Pharmaceuticals: Due to its role in bacterial virulence, it is studied for potential use in vaccines and therapeutic agents targeting bacterial infections .
  • Biotechnology: Its derivatives are explored for use in drug delivery systems and as building blocks for complex carbohydrates in synthetic biology .

Interaction studies involving 4-amino-4,6-dideoxy-D-mannose focus on its binding properties with proteins and receptors:

  • Protein Binding: Research indicates that this compound can interact with specific lectins and antibodies, influencing immune responses .
  • Lipopolysaccharide Interactions: The presence of this amino sugar affects how lipopolysaccharides interact with host cells, impacting pathogenicity and immune evasion strategies .

Similar Compounds

Several compounds share structural similarities with 4-amino-4,6-dideoxy-D-mannose. These include:

Compound NameStructural FeaturesUnique Aspects
4-Amino-4,6-dideoxy-L-mannoseEnantiomeric form with similar deoxy groupsFound in different bacterial species
4-Amino-4-deoxy-L-arabinoseContains an additional hydroxyl groupLess common in pathogenic bacteria
2-Amino-2-deoxy-D-glucoseContains an amine group but differs in hydroxyl placementMore prevalent in human metabolism

These compounds highlight the uniqueness of 4-amino-4,6-dideoxy-D-mannose due to its specific configuration and biological roles.

XLogP3

-2.6

UNII

73JD8O473G

Other CAS

31348-80-8

Wikipedia

Perosamine

Dates

Last modified: 07-20-2023

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